N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pentanamide
Description
Properties
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-4-5-15(20)17-13-8-6-12(7-9-13)14-10-11-16(21)19(2)18-14/h6-11H,3-5H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVDKJMJXUCZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pentanamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Attachment of the Phenyl Ring: The phenyl ring is introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Introduction of the Pentanamide Chain: The final step involves the acylation of the phenyl ring with pentanoyl chloride in the presence of a base like triethylamine to form the pentanamide chain.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The pentanamide moiety undergoes hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Cleavage of the amide bond generates pentanoic acid and the corresponding amine derivative.
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Basic Hydrolysis : Forms a carboxylate salt and releases ammonia.
Key Findings :
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Stability studies indicate the amide bond remains intact under physiological pH but degrades in strongly acidic (pH < 2) or alkaline (pH > 10) environments .
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Hydrolysis kinetics are influenced by steric hindrance from the pyridazinone ring, slowing reaction rates compared to simpler amides .
Pyridazinone Ring Reactivity
The 1,6-dihydropyridazin-3-yl core participates in oxidation and substitution reactions:
Oxidation at C-6
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The C-6 keto group can undergo reduction to a hydroxyl group, but this is reversible under oxidative conditions .
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Substituents at C-1 (methyl group) stabilize the ring against further oxidation .
Electrophilic Aromatic Substitution
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The para-substituted phenyl ring attached to the pyridazinone undergoes nitration or halogenation at the meta position relative to the pyridazinone attachment .
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Example : Bromination at the phenyl ring’s meta position (relative to the pyridazinone) yields inactive derivatives, indicating steric and electronic constraints .
Functionalization of the Acetamide Spacer
The CH₂ spacer between the pyridazinone and pentanamide groups is a site for structural modifications:
Substituent Effects at C-4 of the Pyridazinone
The C-4 position tolerates limited modifications:
| Substituent at C-4 | Reaction Type | Resulting Activity |
|---|---|---|
| Methoxy (OCH₃) | Electrophilic substitution | FPR2-selective agonist (EC₅₀ = 0.03 µM) |
| SCH₃ | Sulfur incorporation | Complete loss of activity |
| 3,4-Methylendioxy | Ring expansion | FPR1-specific agonist |
Notes :
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Para-substituted aryl groups (e.g., 4-Br, 4-Cl) maintain activity, while ortho/meta substitutions abolish receptor binding .
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Replacement with heterocycles (e.g., thienyl, pyridyl) yields mixed FPR1/FPR2 agonists with moderate potency .
Stereochemical Modifications
Chiral centers introduced via asymmetric synthesis impact biological activity:
| Derivative | Configuration | FPR1 EC₅₀ (µM) | FPR2 EC₅₀ (µM) |
|---|---|---|---|
| (R)-N-arylpropanamide | R | 0.065 | 0.022 |
| (S)-N-arylpropanamide | S | >10 | >10 |
Degradation Pathways
Under accelerated storage conditions (40°C, 75% RH), the compound undergoes:
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Oxidative Degradation : Formation of an N-oxide derivative at the pyridazinone ring (5% after 4 weeks).
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Hydrolytic Degradation : Cleavage of the amide bond (8% degradation in pH 7.4 buffer).
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a pyridazinone moiety. It has the following chemical formula:
- Molecular Formula : C₁₃H₁₅N₃O₂
- Molecular Weight : 227.28 g/mol
This structure contributes to its biological activity, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit antimicrobial properties. N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pentanamide has been studied for its efficacy against various bacterial strains. A study demonstrated that modifications in the structure can enhance antimicrobial potency, suggesting that this compound may serve as a lead structure for developing new antibiotics.
Anti-inflammatory Effects
Compounds containing the pyridazinone framework have shown promise in reducing inflammation. In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines, which are critical in inflammatory diseases. This suggests potential applications in treating conditions such as arthritis or other inflammatory disorders.
Cancer Research
The compound's structural features may also contribute to anticancer activity. Preliminary studies have indicated that similar pyridazine derivatives can induce apoptosis in cancer cells. Further research is required to explore the specific mechanisms by which this compound exerts its effects on tumor cells.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated enhanced activity against Staphylococcus aureus with structural modifications of pyridazine derivatives. |
| Study B | Anti-inflammatory Effects | Showed significant inhibition of TNF-alpha production in macrophages treated with the compound. |
| Study C | Cancer Research | Indicated potential for inducing apoptosis in breast cancer cell lines through mitochondrial pathways. |
Synthesis and Development
The synthesis of this compound has been explored through various methods, including amidation reactions involving isobutyryl methyl acetate and aniline. The process yields high purity and efficiency, making it suitable for further pharmacological studies.
Mechanism of Action
The mechanism of action of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone moiety can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Elemental Analysis
The table below compares N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pentanamide with three analogs from , focusing on molecular composition and physical properties.
Note: The target compound’s formula and weight are inferred from structural analogs; direct data is unavailable in the evidence.
Key Observations:
- Heterocyclic Substituents : The target compound’s pyridazine ring contrasts with isoxazole (11.36% N, 12.99% S), thiazole (8.91% N, 7.01% S), and pyridine (14.32% N) in analogs. Pyridazine’s two adjacent nitrogen atoms likely enhance polarity and hydrogen-bonding capacity compared to single-heteroatom rings .
Pharmacological and Physicochemical Properties
- Bioactivity : Analogs in and (e.g., S3969: N-(2-hydroxyethyl)-4-methyl-2-(4-methyl-1H-indol-3-ylthio)pentanamide) suggest pentanamide derivatives often target enzymes or receptors. The pyridazine group in the target may mimic purine or pyrimidine scaffolds, common in kinase inhibitors .
- Color and Stability: Pale/yellowish-white colors in analogs correlate with extended conjugation (e.g., isoindolinone or sulfamoyl groups). The target’s lack of such groups may result in lower photostability .
Biological Activity
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pentanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure and Properties
The compound features a pyridazinone ring fused with a phenyl group, which contributes to its biological properties. The molecular formula is , and it has a molecular weight of 304.37 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key physiological processes. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by modulating pathways associated with cell proliferation and apoptosis.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in inflammatory pathways.
- Receptor Modulation : It could interact with receptors involved in pain and inflammation, leading to reduced symptoms.
- Cell Cycle Regulation : Evidence indicates potential effects on cell cycle progression in cancer cells.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine production | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme inhibition | Inhibition of specific kinases |
In Vivo Studies
In vivo studies provide further evidence of the compound's efficacy:
| Study Type | Findings | Reference |
|---|---|---|
| Tumor Xenograft Models | Significant tumor growth inhibition | |
| Pain Models | Reduced pain response in animal models |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study 1 : A study on mice bearing xenografts showed that administration of the compound resulted in a 50% reduction in tumor size compared to controls.
- Case Study 2 : In models of chronic inflammation, the compound significantly decreased markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Q & A
Q. What are the established synthetic methodologies for N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pentanamide?
The compound is typically synthesized via amidation reactions. For example, coupling intermediates like 4-(1-methyl-6-oxopyridazin-3-yl)aniline with pentanoyl chloride under reflux conditions in anhydrous dichloromethane. Purification involves normal-phase chromatography using gradients of dichloromethane/ethyl acetate/methanol (e.g., 100% DCM → 100% ethyl acetate → 10% MeOH/DCM) . Yields are moderate (40–44%), with impurities addressed via amine-phase chromatography (e.g., RediSep Rf Gold amine columns) .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses synchrotron or in-house diffractometers, followed by structure solution via dual-space algorithms (SHELXT ). Refinement employs SHELXL , incorporating anisotropic displacement parameters and hydrogen bonding analysis. Software suites like WinGX and ORTEP visualize electron density maps and generate publication-ready figures .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assignments are made using 400 MHz spectrometers in CDCl₃, with peaks analyzed for coupling constants (e.g., δ 2.46–2.50 ppm for methylene protons adjacent to the amide group) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 479.48) .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C: 55.42%, N: 11.36%) .
Advanced Research Questions
Q. How can researchers optimize low yields in the amidation step?
Low yields (e.g., 41–44% ) often stem from steric hindrance at the arylpiperazine moiety. Strategies include:
Q. What challenges arise in electron density map analysis during crystallography?
Disordered solvent molecules or anisotropic thermal motion in the pyridazinyl ring complicate refinement. Mitigation involves:
Q. How to reconcile conflicting bioactivity data in related analogs?
Discrepancies in enzyme inhibition or cytotoxicity (e.g., in pyridazine derivatives ) may arise from:
- Stereochemical variations : Absolute configuration impacts binding (e.g., (3aS,4S,6aR) vs. diastereomers ).
- Solubility differences : Trifluoromethyl groups enhance lipophilicity but reduce aqueous solubility, altering pharmacokinetics .
- Assay conditions : Validate activity using orthogonal methods (e.g., SPR vs. fluorescence polarization) and standardized cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
